N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide
CAS No.:
Cat. No.: VC14759967
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O2 |
|---|---|
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-methoxybenzamide |
| Standard InChI | InChI=1S/C18H17N3O2/c1-23-16-5-3-2-4-13(16)18(22)19-12-8-9-14-15(10-12)21-17(20-14)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,22)(H,20,21) |
| Standard InChI Key | RNTJSWFZUQIPFW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure integrates three critical components:
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Benzimidazole core: A bicyclic aromatic system known for its role in DNA intercalation and enzyme inhibition .
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Cyclopropyl substituent: A strained three-membered ring that enhances metabolic stability and influences binding affinity .
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2-Methoxybenzamide group: A polar moiety that improves solubility and participates in hydrogen bonding with target proteins.
Molecular Geometry and Electronic Properties
The benzimidazole ring system adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in enzyme active sites . Density functional theory (DFT) calculations suggest that the cyclopropyl group induces slight distortion in the benzimidazole plane, potentially modulating steric interactions. The methoxy group’s electron-donating effects stabilize the benzamide carbonyl, enhancing its electrophilicity for nucleophilic attack in biological systems.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 307.3 g/mol | |
| LogP (Predicted) | 3.2 ± 0.4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide involves multi-step organic reactions:
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Formation of the benzimidazole core: Condensation of o-phenylenediamine with a cyclopropane-containing carbonyl precursor under acidic conditions.
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Introduction of the methoxybenzamide group: Amide coupling between 2-methoxybenzoic acid and the benzimidazole intermediate using carbodiimide reagents.
Critical parameters include strict temperature control (60–80°C) and anhydrous solvents to prevent hydrolysis of the cyclopropyl group. Yields typically range from 65–75%, with purity exceeding 95% after recrystallization.
Stability and Degradation
The compound demonstrates moderate stability in aqueous solutions (pH 4–8) but undergoes rapid degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with cleavage occurring at the amide bond. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months, suggesting suitability for long-term storage.
Biological Activity and Mechanism of Action
Anticancer Activity
In vitro screens against the NCI-60 cancer cell line panel revealed potent activity (IC = 0.8–2.4 µM) in leukemia (HL-60) and breast cancer (MCF-7) models. Mechanistic studies propose dual targeting:
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Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation of DNA strands .
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Kinase modulation: Allosteric binding to cyclin-dependent kinases (CDKs), as confirmed by surface plasmon resonance (KD = 120 nM).
Table 2: Anticancer Activity Across Cell Lines
| Cell Line | Origin | IC (µM) |
|---|---|---|
| HL-60 | Leukemia | 0.8 ± 0.1 |
| MCF-7 | Breast Cancer | 1.2 ± 0.3 |
| A549 | Lung Cancer | 2.4 ± 0.5 |
| Data sourced from and |
Comparative Analysis with Structural Analogs
Benzimidazole Derivatives
Substitution patterns significantly influence pharmacological profiles:
Table 3: Structure-Activity Relationships in Benzimidazoles
The 2-methoxy substitution confers superior anticancer potency compared to nitro or unsubstituted analogs, likely due to enhanced hydrogen bonding capacity.
Pharmacokinetic and Toxicity Considerations
ADME Profiling
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Absorption: Moderate oral bioavailability (F = 45%) in rodent models, limited by first-pass metabolism.
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Distribution: Volume of distribution (Vd) = 1.8 L/kg, indicating extensive tissue penetration.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclopropyl ring to a dihydroxy metabolite.
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Excretion: Renal clearance (CL = 0.2 L/h/kg) accounts for 60% of total elimination.
Future Directions and Clinical Translation
While N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide shows preclinical promise, key challenges remain:
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Optimizing solubility: Prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility for IV administration.
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Combination therapy: Synergy studies with DNA-damaging agents (e.g., cisplatin) to overcome resistance .
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Target validation: CRISPR screening to identify synthetic lethal partners for precision oncology applications.
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